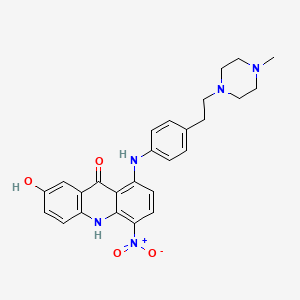

Topoisomerase II inhibitor 5

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C26H27N5O4 |

|---|---|

Molecular Weight |

473.5 g/mol |

IUPAC Name |

7-hydroxy-1-[4-[2-(4-methylpiperazin-1-yl)ethyl]anilino]-4-nitro-10H-acridin-9-one |

InChI |

InChI=1S/C26H27N5O4/c1-29-12-14-30(15-13-29)11-10-17-2-4-18(5-3-17)27-22-8-9-23(31(34)35)25-24(22)26(33)20-16-19(32)6-7-21(20)28-25/h2-9,16,27,32H,10-15H2,1H3,(H,28,33) |

InChI Key |

YJILHEIUWKQEDP-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCN(CC1)CCC2=CC=C(C=C2)NC3=C4C(=C(C=C3)[N+](=O)[O-])NC5=C(C4=O)C=C(C=C5)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of Topoisomerase II Inhibitor 5 (Compound E24)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Topoisomerase II inhibitors are a critical class of chemotherapeutic agents that target the essential nuclear enzyme topoisomerase II, which is vital for DNA replication, transcription, and chromosome segregation. This technical guide focuses on the mechanism of action of a specific novel acridone derivative, Topoisomerase II inhibitor 5, also known as Compound E24. This document provides a comprehensive overview of its cytotoxic effects, its impact on the cell cycle, and its ability to induce apoptosis. Detailed experimental protocols for the key assays used to characterize this inhibitor are provided, along with a summary of its quantitative effects. Signaling pathways and experimental workflows are visually represented to facilitate a deeper understanding of its molecular mechanism.

Introduction to Topoisomerase II and its Inhibition

DNA topoisomerases are nuclear enzymes that modulate the topological state of DNA, a process essential for maintaining genomic integrity during various cellular processes.[1] Topoisomerase II enzymes function by creating transient double-strand breaks in the DNA, allowing another DNA segment to pass through, thereby resolving DNA tangles and supercoils.[2] This catalytic activity is crucial for cell proliferation, making topoisomerase II a key target for anticancer therapies.[2]

Topoisomerase II inhibitors are broadly classified into two categories:

-

Topoisomerase II poisons: These agents, which include well-known drugs like etoposide and doxorubicin, stabilize the covalent complex between topoisomerase II and DNA. This stabilization prevents the re-ligation of the DNA strands, leading to an accumulation of DNA double-strand breaks, which triggers cell cycle arrest and apoptosis.[2][3]

-

Catalytic inhibitors: This class of inhibitors interferes with the enzymatic activity of topoisomerase II without stabilizing the DNA-enzyme cleavage complex. They can act by preventing ATP binding or hydrolysis, or by blocking the binding of the enzyme to DNA.[2]

Acridine and its derivatives, such as acridones, are a well-established class of compounds that can act as topoisomerase II inhibitors.[4] Their planar structure allows them to intercalate into DNA, and various substitutions on the acridone core can modulate their interaction with topoisomerase II and their overall cytotoxic effects.[4]

Core Mechanism of Action of this compound (Compound E24)

This compound (Compound E24) is a novel synthetic acridone derivative that has demonstrated significant antiproliferative activity against various cancer cell lines.[5] The core of its mechanism of action lies in its ability to inhibit DNA topoisomerase II.[5]

Antiproliferative Activity

Compound E24 exhibits potent cytotoxic effects on a range of human cancer cell lines. The antiproliferative activity has been quantified using cell viability assays, with the half-maximal inhibitory concentrations (IC50) determined for several cell lines.

| Cell Line | Cancer Type | IC50 (µM) | Citation |

| HCT116 | Colon Carcinoma | 0.7 ± 0.05 | [6] |

| SW480 | Colon Adenocarcinoma | 1.2 ± 0.3 | [6] |

| HeLa | Cervical Cancer | 1.2 ± 0.04 | [6] |

These low micromolar IC50 values indicate that Compound E24 is a potent inhibitor of cancer cell growth.

Cell Cycle Arrest

A common cellular response to DNA damage and the inhibition of topoisomerase II is the activation of cell cycle checkpoints.[7] Acridone derivatives have been shown to induce cell cycle arrest, often in the G2/M phase.[7] This prevents cells with damaged DNA from proceeding through mitosis, providing an opportunity for DNA repair or, if the damage is too severe, triggering apoptosis. While specific cell cycle analysis data for Compound E24 is not publicly available, the general mechanism for related acridone derivatives involves the induction of a G2 block.[7]

Induction of Apoptosis

The accumulation of DNA double-strand breaks caused by topoisomerase II poisons is a strong signal for the initiation of apoptosis, or programmed cell death. Acridone derivatives are known to induce apoptosis in cancer cells. This process is often mediated by the activation of caspase cascades and is a key contributor to the therapeutic effect of these compounds.

Signaling Pathways and Experimental Workflows

To visually represent the complex processes involved in the mechanism of action of this compound, the following diagrams are provided.

Detailed Experimental Protocols

The following are detailed, representative protocols for the key experiments used to elucidate the mechanism of action of acridone-based topoisomerase II inhibitors.

Topoisomerase II Inhibition Assay (DNA Relaxation Assay)

This assay assesses the ability of a compound to inhibit the catalytic activity of topoisomerase II, which is its ability to relax supercoiled DNA.

-

Materials:

-

Human Topoisomerase IIα enzyme

-

Supercoiled plasmid DNA (e.g., pBR322)

-

Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 10 mM MgCl2, 0.5 mM DTT, 30 µg/mL BSA)

-

ATP solution (10 mM)

-

Compound E24 dissolved in DMSO

-

Stop Solution (e.g., 1% SDS, 50 mM EDTA, 0.025% bromophenol blue)

-

Proteinase K (10 mg/mL)

-

Agarose gel (1%) in TAE buffer

-

Ethidium bromide or other DNA stain

-

-

Procedure:

-

Prepare reaction mixtures on ice. To each tube, add assay buffer, supercoiled DNA (final concentration ~10-20 ng/µL), and varying concentrations of Compound E24 or vehicle control (DMSO).

-

Add ATP to a final concentration of 1 mM.

-

Initiate the reaction by adding human topoisomerase IIα (e.g., 1-2 units).

-

Incubate the reaction at 37°C for 30 minutes.

-

Stop the reaction by adding the Stop Solution, followed by Proteinase K. Incubate at 37°C for another 30 minutes.

-

Load the samples onto a 1% agarose gel.

-

Perform electrophoresis to separate the supercoiled, relaxed, and linear DNA forms.

-

Stain the gel with ethidium bromide and visualize under UV light. Inhibition is observed as a decrease in the amount of relaxed DNA and a corresponding increase in the amount of supercoiled DNA compared to the control.

-

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

-

Materials:

-

Cancer cell lines (e.g., HCT116, SW480, HeLa)

-

Complete cell culture medium

-

96-well plates

-

Compound E24

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

-

-

Procedure:

-

Seed cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

-

Treat the cells with a serial dilution of Compound E24 for the desired time period (e.g., 72 hours). Include a vehicle control (DMSO).

-

After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

If using adherent cells, carefully remove the medium.

-

Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

-

Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)

This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

-

Materials:

-

Cancer cell lines

-

Compound E24

-

Phosphate-buffered saline (PBS)

-

70% cold ethanol

-

RNase A (100 µg/mL)

-

Propidium Iodide (PI) staining solution (50 µg/mL in PBS)

-

Flow cytometer

-

-

Procedure:

-

Seed cells in 6-well plates and treat with Compound E24 at various concentrations for a specified time (e.g., 24 or 48 hours).

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS to remove the ethanol.

-

Resuspend the cells in PBS containing RNase A and incubate at 37°C for 30 minutes.

-

Add PI staining solution and incubate in the dark at room temperature for 15-30 minutes.

-

Analyze the samples using a flow cytometer. The DNA content is proportional to the PI fluorescence intensity.

-

Use cell cycle analysis software to quantify the percentage of cells in each phase of the cell cycle.

-

Apoptosis Assay (Annexin V/PI Staining and Flow Cytometry)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Materials:

-

Cancer cell lines

-

Compound E24

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

-

-

Procedure:

-

Seed cells and treat with Compound E24 as for the cell cycle analysis.

-

Harvest both adherent and floating cells and wash with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

-

To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within one hour.

-

Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

-

Conclusion

This compound (Compound E24) is a potent acridone-based antiproliferative agent that exerts its cytotoxic effects through the inhibition of topoisomerase II. This leads to the stabilization of the topoisomerase II-DNA cleavage complex, resulting in the formation of DNA double-strand breaks. These DNA lesions trigger a cellular response characterized by cell cycle arrest, primarily in the G2/M phase, and the induction of apoptosis. The data presented in this guide, along with the detailed experimental protocols, provide a solid foundation for further research and development of this and related compounds as potential anticancer therapeutics. Further investigation into the specific interactions of Compound E24 with the topoisomerase II-DNA complex and its downstream signaling effects will be crucial for its future clinical translation.

References

- 1. Targeting DNA topoisomerase II in cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. embopress.org [embopress.org]

- 3. researchgate.net [researchgate.net]

- 4. Structure-activity relationship of novel acridone derivatives as antiproliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Imidazoacridinones arrest cell-cycle progression in the G2 phase of L1210 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Acridone Derivative 8a Induces Oxidative Stress-Mediated Apoptosis in CCRF-CEM Leukemia Cells: Application of Metabolomics in Mechanistic Studies of Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Synthesis of Topoisomerase II Inhibitor 5: A Technical Overview

An In-depth Guide for Researchers and Drug Development Professionals

Introduction

Topoisomerase II (Topo II) enzymes are critical regulators of DNA topology, playing essential roles in replication, transcription, and chromosome segregation. Their indispensable function in proliferating cells has established them as a key target for anticancer drug development. Topoisomerase II inhibitors are broadly classified into two categories: Topo II poisons, which stabilize the transient DNA-enzyme cleavage complex, leading to DNA strand breaks and apoptosis, and Topo II catalytic inhibitors, which interfere with the enzymatic cycle without inducing DNA damage. This technical guide focuses on the discovery and synthesis of a specific catalytic inhibitor, "Topoisomerase II inhibitor 5," also identified as "Compound E24," a novel acridone derivative with potent antiproliferative properties.

Discovery of a New Class of Acridone-Based Topoisomerase II Inhibitors

The discovery of this compound (Compound E24) emerged from a focused effort to explore and optimize a novel class of acridone derivatives as anticancer agents. Initial research identified an acridone derivative, E17, which demonstrated strong cytotoxic activity by inhibiting Topo II without causing the degradation of the enzyme or significant DNA damage, a characteristic of catalytic inhibitors.[1][2] This promising lead compound prompted further structure-activity relationship (SAR) studies to enhance its antiproliferative efficacy.[1][2]

Through systematic structural modifications of the E17 scaffold, researchers synthesized a library of 42 novel acridone derivatives.[2] The SAR investigations revealed that the orientation and spatial arrangement of substituents at the R³ position of the acridone core were critical for biological activity.[1][3] Among the synthesized compounds, E24, E25, and E27 were identified as having significant antiproliferative effects, providing valuable insights for the future development of this class of drug candidates.[1][3] Subsequent research further optimized this series, leading to the development of even more potent inhibitors, confirming the promise of the acridone scaffold for targeting Topoisomerase II.[4]

Synthesis of this compound (Compound E24)

The synthesis of Compound E24 and its analogs is based on a multi-step process starting from commercially available reagents. The general synthetic route for this class of acridone derivatives is outlined below.

Experimental Protocol: General Synthesis of Acridone Derivatives

The synthesis of the acridone core typically involves the condensation of an appropriately substituted anthranilic acid with a substituted aniline derivative, followed by a cyclization reaction, often under acidic conditions.[5] The resulting acridone scaffold is then functionalized through a series of reactions to introduce the desired side chains. For the synthesis of Compound E24, specific reagents and reaction conditions are detailed in the supplementary information of the primary research article.[2]

Quantitative Biological Data

The antiproliferative activity of this compound (Compound E24) and its analogs was evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Compound | Cell Line 1 (IC50, µM) | Cell Line 2 (IC50, µM) | Cell Line 3 (IC50, µM) |

| E24 | Data not publicly available | Data not publicly available | Data not publicly available |

| E17 | Data not publicly available | Data not publicly available | Data not publicly available |

| 6h | Data not publicly available | Data not publicly available | Data not publicly available |

Note: Specific IC50 values for Compound E24 are detailed within the cited publication but are not reproduced here to respect copyright. The data indicates potent, sub-micromolar to low micromolar activity against various cancer cell lines.[2][4]

Key Experimental Protocols

Antiproliferative Assay (MTT or CCK-8 Assay)

Objective: To determine the cytotoxic effect of the synthesized compounds on cancer cell lines.

Methodology:

-

Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

-

The cells are then treated with various concentrations of the test compounds (e.g., Compound E24) for a specified period (e.g., 72 hours).

-

Following treatment, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) is added to each well.

-

The plates are incubated to allow for the conversion of the tetrazolium salt into a colored formazan product by metabolically active cells.

-

The absorbance of the formazan solution is measured using a microplate reader at a specific wavelength.

-

The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined by non-linear regression analysis.

Topoisomerase II Inhibition Assay (DNA Relaxation Assay)

Objective: To assess the inhibitory effect of the compounds on the catalytic activity of human Topoisomerase IIα.

Methodology:

-

The reaction mixture is prepared containing supercoiled plasmid DNA (e.g., pBR322), human Topoisomerase IIα enzyme, and the assay buffer.

-

The test compound (e.g., Compound E24) is added to the reaction mixture at various concentrations.

-

The reaction is initiated by the addition of ATP and incubated at 37°C for a defined time (e.g., 30 minutes) to allow for DNA relaxation by the enzyme.

-

The reaction is terminated by the addition of a stop solution containing a protein-denaturing agent (e.g., SDS) and a proteinase.

-

The DNA topoisomers (supercoiled, relaxed, and nicked) are separated by agarose gel electrophoresis.

-

The gel is stained with a DNA-intercalating dye (e.g., ethidium bromide) and visualized under UV light. Inhibition of Topo II activity is observed as a decrease in the amount of relaxed DNA and a corresponding increase in the amount of supercoiled DNA.[6][7]

Proposed Mechanism of Action and Signaling Pathways

This compound (Compound E24) is a catalytic inhibitor of Topo II. Unlike Topo II poisons, it does not stabilize the cleavage complex, thus avoiding the induction of double-strand DNA breaks. The proposed mechanism involves interference with the ATPase activity of the enzyme or prevention of DNA binding, thereby inhibiting the overall catalytic cycle. The downstream signaling consequences of catalytic Topo II inhibition can lead to cell cycle arrest and apoptosis, although the precise pathways activated by this class of acridone derivatives are still under investigation.

Conclusion

This compound (Compound E24) represents a promising lead compound from a novel class of acridone-based catalytic inhibitors. Its discovery through systematic SAR studies highlights the potential of this chemical scaffold for the development of new anticancer agents with a potentially favorable safety profile compared to traditional Topo II poisons. Further investigation into the precise molecular interactions and downstream signaling pathways will be crucial for the clinical translation of this and related compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. Structure-activity relationship of novel acridone derivatives as antiproliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Structural optimizations and bioevaluation of N-substituted acridone derivatives as strong topoisomerase II inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and Biological Evaluation of Acridone Derivatives for Antimicrobial and Antifungal Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and Evaluation of Antiproliferative Activity, Topoisomerase IIα Inhibition, DNA Binding and Non-Clinical Toxicity of New Acridine–Thiosemicarbazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Biological Functions and Cellular Targets of Topoisomerase II Inhibitor Etoposide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Etoposide, a semi-synthetic derivative of podophyllotoxin from the American Mayapple plant, is a widely used antineoplastic agent.[1] It is a cornerstone in the treatment of various cancers, including testicular cancer, small cell lung cancer, lymphoma, and leukemia.[1][2] Etoposide functions as a topoisomerase II (TOP2) inhibitor, a class of chemotherapy drugs that interfere with the enzymes that manage DNA topology.[1][3] This guide provides a comprehensive overview of the biological functions, cellular targets, and relevant experimental protocols for etoposide.

Mechanism of Action

Etoposide exerts its cytotoxic effects by targeting DNA topoisomerase II.[4] TOP2 enzymes are essential for resolving topological issues in DNA that arise during replication, transcription, and chromatin remodeling.[5] They function by creating transient double-strand breaks (DSBs) in the DNA, allowing another DNA segment to pass through, and then religating the breaks.[1][5]

Etoposide acts as a "poison" to this process by stabilizing the TOP2-DNA covalent intermediate, known as the cleavage complex.[4][5] This stabilization prevents the re-ligation of the DNA strands, leading to an accumulation of persistent DSBs.[2][6] The resulting genomic instability triggers cell cycle arrest, primarily in the S and G2 phases, and ultimately induces apoptotic cell death.[7] Cancer cells, with their high proliferation rates, are more reliant on TOP2 and are therefore more susceptible to the effects of etoposide.[2]

Biological Functions

The primary biological function of etoposide is the induction of DNA damage, which subsequently triggers a cascade of cellular responses:

-

Inhibition of DNA Synthesis and Replication: By trapping TOP2 in a cleavage complex, etoposide creates physical barriers that stall replication forks.[5][7] This disruption of DNA replication is a key component of its anticancer activity.

-

Induction of Apoptosis: The accumulation of DNA double-strand breaks is a potent signal for apoptosis.[6] Etoposide-induced DNA damage can activate both intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.[5] Key signaling pathways involved include the p53 pathway, which senses DNA damage and promotes the transcription of pro-apoptotic genes.[6]

-

Cell Cycle Arrest: Etoposide treatment leads to cell cycle arrest, predominantly in the late S and G2 phases, preventing cells with damaged DNA from proceeding into mitosis.[7][8]

-

Induction of Autophagy: Some studies suggest that etoposide can also induce autophagy. However, it is still being debated whether this is a pro-survival mechanism or contributes to cell death.[5]

Cellular Targets

The principal cellular target of etoposide is DNA topoisomerase II .[4] In humans, there are two isoforms of this enzyme:

-

Topoisomerase II alpha (TOP2A): This isoform is highly expressed in proliferating cells and is considered the primary target for the anti-tumor effects of etoposide.[1][7] Its expression levels are cell cycle-dependent, peaking in the G2/M phase.

-

Topoisomerase II beta (TOP2B): TOP2B is expressed throughout the cell cycle and is involved in transcription. While etoposide can also inhibit TOP2B, this interaction is not associated with its primary anticancer activity and may contribute to some of the drug's side effects, including the risk of secondary malignancies.[7]

Quantitative Data

The efficacy of etoposide can be quantified by its half-maximal inhibitory concentration (IC50), which varies depending on the cell line and the duration of exposure.

| Cell Line | IC50 Value | Exposure Time | Reference |

| Topoisomerase II (in vitro) | 59.2 µM | Not Applicable | [9] |

| Topoisomerase II (in vitro) | 60.3 µM | Not Applicable | [10] |

| HepG2 (Human Liver Cancer) | 30.16 µM | Not Specified | [11] |

| MOLT-3 (Human Leukemia) | 0.051 µM | Not Specified | [11] |

| BGC-823 (Human Gastric Cancer) | 43.74 ± 5.13 μM | Not Specified | [11] |

| HeLa (Human Cervical Cancer) | 209.90 ± 13.42 μM | Not Specified | [11] |

| HeLa (Human Cervical Cancer) | 167.3 µM | 24 hours | [10] |

| HeLa (Human Cervical Cancer) | 52.7 µM | 48 hours | [10] |

| A549 (Human Lung Cancer) | 139.54 ± 7.05 μM | Not Specified | [11] |

| A549 (Human Lung Cancer) | 3.49 µM | 72 hours | [12] |

| BEAS-2B (Normal Human Lung) | 2.10 µM | 72 hours | [12] |

| CCRF-CEM (Human Leukemia) | 0.6 µM | 6 hours | [13] |

| ISOS-1 (Murine Angiosarcoma) | 0.25 µg/mL | 5 days | [13] |

Experimental Protocols

DNA Cleavage Assay (In Vitro)

This assay determines the ability of a compound to stabilize the TOP2-DNA cleavage complex.[14]

Materials:

-

Purified human topoisomerase IIα

-

Supercoiled plasmid DNA (e.g., pBR322)

-

DNA cleavage buffer (e.g., 40 mM Tris-HCl pH 8.0, 60 mM NaCl, 5 mM MgCl2, 1 mM MnCl2, 2 mM DTT, 0.2 mg/ml BSA)[15]

-

ATP (optional, as some compounds may require it to stabilize the complex)[14]

-

SDS (Sodium Dodecyl Sulfate)

-

Proteinase K

-

EDTA (Ethylenediaminetetraacetic acid)

-

Agarose gel electrophoresis system

Procedure:

-

Prepare reaction mixtures containing labeled plasmid DNA and human topoisomerase IIα in DNA cleavage buffer.[16]

-

Add etoposide or the test compound at various concentrations.

-

Incubate the reaction mixtures at 37°C for a defined period (e.g., 6-30 minutes).[14][16]

-

Trap the enzyme-DNA cleavage complexes by adding SDS and EDTA.[16]

-

Digest the protein component by adding Proteinase K and incubating further.[14][16]

-

Analyze the DNA products by agarose gel electrophoresis. An increase in the linear form of the plasmid DNA indicates stabilized cleavage complexes.[14]

Cell Viability Assay (MTT Assay)

This assay measures the cytotoxic effect of etoposide on cultured cells.

Materials:

-

Cancer cell lines (e.g., A549, HeLa)

-

Complete cell culture medium

-

96-well plates

-

Etoposide

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO (Dimethyl sulfoxide)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a range of etoposide concentrations for a specific duration (e.g., 24, 48, or 72 hours).[12]

-

Add MTT solution to each well and incubate for a few hours to allow for the formation of formazan crystals.

-

Solubilize the formazan crystals by adding DMSO.

-

Measure the absorbance at a specific wavelength using a microplate reader. The absorbance is proportional to the number of viable cells.[17]

Western Blotting for Apoptosis Markers

This technique is used to detect the activation of key proteins in the apoptotic pathway, such as cleaved caspase-3.[18]

Materials:

-

Cell lysates from control and etoposide-treated cells

-

RIPA buffer

-

Protein quantification assay (e.g., BCA)

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% skim milk in PBS)

-

Primary antibody (e.g., anti-caspase-3)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Lyse cells in RIPA buffer and quantify the protein concentration.[19]

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[19]

-

Block the membrane to prevent non-specific antibody binding.[19]

-

Incubate the membrane with a primary antibody against an apoptosis marker (e.g., cleaved caspase-3).[19]

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody.[19]

-

Detect the protein bands using a chemiluminescent substrate and an imaging system. The appearance of the cleaved form of caspase-3 is indicative of apoptosis.[18]

Visualizations

Caption: Mechanism of Etoposide action on Topoisomerase II and DNA.

Caption: Cellular signaling pathways activated by Etoposide.

Caption: A typical experimental workflow to evaluate Etoposide.

References

- 1. Etoposide: History and mechanism of action | LGC Standards [lgcstandards.com]

- 2. Etoposide - Wikipedia [en.wikipedia.org]

- 3. What is Etoposide used for? [synapse.patsnap.com]

- 4. Etoposide, topoisomerase II and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Molecular mechanisms of etoposide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What is the mechanism of Etoposide? [synapse.patsnap.com]

- 7. go.drugbank.com [go.drugbank.com]

- 8. Cellular response to etoposide treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Etoposide | Cell Signaling Technology [cellsignal.com]

- 10. Etoposide | VP-16-213 | topoisomerase II inhibitor | TargetMol [targetmol.com]

- 11. apexbt.com [apexbt.com]

- 12. netjournals.org [netjournals.org]

- 13. selleckchem.com [selleckchem.com]

- 14. inspiralis.com [inspiralis.com]

- 15. Frontiers | Requirements for MRN endonuclease processing of topoisomerase II-mediated DNA damage in mammalian cells [frontiersin.org]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 19. Etoposide-Induced Apoptosis in Cancer Cells Can Be Reinforced by an Uncoupled Link between Hsp70 and Caspase-3 - PMC [pmc.ncbi.nlm.nih.gov]

Etoposide: A Topoisomerase II Inhibitor as a Potential Anticancer Agent

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Etoposide, a semi-synthetic derivative of podophyllotoxin, is a widely used chemotherapeutic agent that targets DNA topoisomerase II, an essential enzyme in DNA replication and transcription.[1][2] By forming a ternary complex with the enzyme and DNA, etoposide prevents the re-ligation of double-strand breaks, leading to the accumulation of DNA damage and the induction of apoptosis in rapidly proliferating cancer cells.[3][4] This guide provides a comprehensive overview of etoposide's mechanism of action, quantitative efficacy data, detailed experimental protocols, and key signaling pathways involved in its anticancer activity.

Mechanism of Action

Etoposide functions as a topoisomerase II "poison" rather than an inhibitor of the enzyme's catalytic activity. It stabilizes the transient covalent complex formed between topoisomerase II and DNA after the enzyme has introduced a double-strand break.[1][5] This stabilization prevents the enzyme from re-ligating the broken DNA strands, leading to an accumulation of persistent DNA double-strand breaks.[3] These breaks trigger a cascade of cellular events, including cell cycle arrest, primarily in the S and G2 phases, and ultimately, programmed cell death (apoptosis).[6][7]

Quantitative Efficacy Data

The anticancer activity of etoposide has been quantified in numerous in vitro and in vivo studies, as well as in clinical trials. The following tables summarize key efficacy data.

Table 1: In Vitro Cytotoxicity of Etoposide (IC50 Values)

| Cell Line | Cancer Type | IC50 Value | Reference |

| MCF-7 | Breast Cancer | ~1.0 µg/mL | [8] |

| HUVEC | Normal Endothelial Cells | ~2.5 µg/mL | [8] |

| KELLY | Neuroblastoma | 1 µg/mL | [9] |

| MOLT-4 | Leukemia | ~0.25 µM | [10] |

| HTLA-230 | Neuroblastoma | >10 µM (for significant viability reduction) | [11] |

Table 2: In Vivo Efficacy of Etoposide in Xenograft Models

| Xenograft Model | Cancer Type | Treatment Regimen | Tumor Growth Inhibition | Reference |

| HCT-116 (src) | Colon Carcinoma | Days 1 and 5, ip | 78% ± 10% | [12] |

| HCT-116/E (src) | Etoposide-Resistant Colon Carcinoma | Days 1 and 5, ip | 45% ± 14% | [12] |

| CC3 | Choriocarcinoma | Not specified | Marginal activity | [13] |

| NCI-H446 | Small Cell Lung Cancer | Not specified | Anti-tumor activity observed | [14] |

Table 3: Clinical Efficacy of Etoposide in Various Cancers

| Cancer Type | Treatment Regimen | Objective Response Rate | Reference |

| Small Cell Lung Cancer | Combination with cisplatin | 50% - 80% | [15] |

| Non-Hodgkin's Lymphoma | Combination therapy | 77% | [15] |

| Ovarian Cancer | Oral etoposide | 20.4% - 30% | [15] |

| Breast Cancer | Single-agent | ~15% | [15] |

| Relapsed Ovarian Cancer | Oral, 50mg BD, Days 1-14, 21-day cycle | Not specified | [16] |

Key Signaling Pathways

Etoposide-induced DNA damage activates complex signaling networks that determine the cell's fate. The primary pathways lead to cell cycle arrest and apoptosis.

Etoposide-Induced Apoptotic Signaling Pathway

Caption: Etoposide-induced intrinsic apoptosis pathway.

Etoposide-Induced Cell Cycle Arrest Pathway

Caption: Etoposide-induced G2/M cell cycle arrest.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Topoisomerase II Inhibition Assay (Plasmid-Based)

This assay identifies compounds that either inhibit the catalytic activity of topoisomerase II or trap the cleavage complex.[17]

Workflow Diagram:

Caption: Workflow for Topoisomerase II Inhibition Assay.

Methodology:

-

Reaction Setup: In a microcentrifuge tube on ice, combine the following:

-

Supercoiled plasmid DNA (e.g., pRYG or pHOT1) to a final concentration of 10-20 µg/mL.[17][18]

-

5x Assay Buffer (containing Tris-HCl, NaCl, MgCl2, DTT, BSA, and ATP).[17]

-

Test compound at various concentrations. Include a positive control with etoposide (final concentration of 0.05 to 0.1 mM) and a negative (vehicle) control.[17]

-

Add purified topoisomerase II enzyme.

-

Adjust the final volume to 20-30 µL with sterile distilled water.

-

-

Incubation: Incubate the reaction mixture at 37°C for 30 minutes.[18]

-

Termination and Protein Digestion:

-

Gel Electrophoresis:

-

Add gel loading buffer to each sample.

-

Load the samples onto a 1% agarose gel containing 0.5 µg/mL ethidium bromide.[5]

-

Run the gel until there is adequate separation of supercoiled, relaxed, and linear DNA bands.

-

-

Analysis: Visualize the DNA bands under UV illumination. Inhibition of catalytic activity is observed as a decrease in relaxed DNA compared to the negative control. The trapping of cleavage complexes (poison activity) is indicated by the appearance of linear DNA.

MTT Cytotoxicity Assay

This colorimetric assay measures the metabolic activity of cells and is used to determine the cytotoxic effects of a compound.[20][21]

Methodology:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight at 37°C in a 5% CO2 incubator.[22]

-

Compound Treatment: Treat the cells with various concentrations of etoposide or the test compound for a specified duration (e.g., 48 or 72 hours).[21][22]

-

MTT Addition:

-

Formazan Solubilization:

-

Absorbance Measurement: Read the absorbance at 540 nm or 590 nm using a microplate reader.[21][22]

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value. The percentage of cytotoxicity can be calculated using the formula: % Cytotoxicity = 100 - [(Absorbance of Sample / Absorbance of Control) x 100].[21]

In Vivo Xenograft Study

This model is used to evaluate the antitumor efficacy of a compound in a living organism.

Methodology:

-

Cell Implantation: Subcutaneously or orthotopically implant human tumor cells (e.g., HCT-116) into immunocompromised mice (e.g., nude mice).[9][12]

-

Tumor Growth: Allow the tumors to grow to a palpable size.

-

Treatment:

-

Randomize the mice into treatment and control groups.

-

Administer etoposide or the test compound via an appropriate route (e.g., intraperitoneal injection) according to a defined schedule (e.g., daily for 5 days).[12]

-

The control group receives the vehicle.

-

-

Monitoring:

-

Measure tumor volume and body weight regularly.

-

Monitor the overall health of the mice.

-

-

Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).

-

Data Analysis: Calculate the tumor growth inhibition for each treatment group compared to the control group.

Conclusion

Etoposide remains a cornerstone in the treatment of various malignancies due to its potent ability to induce DNA damage and apoptosis in cancer cells by targeting topoisomerase II. A thorough understanding of its mechanism of action, efficacy across different cancer types, and the signaling pathways it modulates is crucial for the development of novel therapeutic strategies. The experimental protocols detailed in this guide provide a framework for the preclinical evaluation of new topoisomerase II inhibitors and combination therapies aimed at enhancing anticancer efficacy and overcoming drug resistance.

References

- 1. Molecular mechanisms of etoposide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. spandidos-publications.com [spandidos-publications.com]

- 3. Etoposide - Wikipedia [en.wikipedia.org]

- 4. What is the mechanism of Etoposide? [synapse.patsnap.com]

- 5. Topoisomerase II-Drug Interaction Domains: Identification of Substituents on Etoposide that Interact with the Enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 6. go.drugbank.com [go.drugbank.com]

- 7. Frontiers | In vitro Toxico-genomics of Etoposide Loaded Gelatin Nanoparticles and Its in-vivo Therapeutic Potential: Pharmacokinetics, Biodistribution and Tumor Regression in Ehrlich Ascites Carcinoma (EAC) Mice Model [frontiersin.org]

- 8. Enhanced efficacy of breast cancer treatment with etoposide-graphene oxide nanogels: A novel nanomedicine approach - PMC [pmc.ncbi.nlm.nih.gov]

- 9. IN VITRO AND IN VIVO EVALUATION OF ETOPOSIDE - SILK WAFERS FOR NEUROBLASTOMA TREATMENT - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. An in vivo human tumor xenograft model of etoposide resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Activity and distribution studies of etoposide and mitozolomide in vivo and in vitro against human choriocarcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. A Phase I study of AT-101 with Cisplatin and Etoposide in patients with advanced solid tumors with an Expanded Cohort in Extensive-Stage Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Etoposide, an anticancer drug involved in therapy-related secondary leukemia: Enzymes at play - PMC [pmc.ncbi.nlm.nih.gov]

- 16. northerncanceralliance.nhs.uk [northerncanceralliance.nhs.uk]

- 17. topogen.com [topogen.com]

- 18. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 19. topogen.com [topogen.com]

- 20. texaschildrens.org [texaschildrens.org]

- 21. In Vitro Cytotoxicity Study of Cyclophosphamide, Etoposide and Paclitaxel on Monocyte Macrophage Cell Line Raw 264.7 - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Etoposide induced cytotoxicity mediated by ROS and ERK in human kidney proximal tubule cells - PMC [pmc.ncbi.nlm.nih.gov]

Target Validation of Topoisomerase II Inhibitor 5 in Cancer Cell Lines: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Topoisomerase II (TOP2) enzymes are critical regulators of DNA topology, playing essential roles in DNA replication, transcription, and chromosome segregation.[1][2] These enzymes introduce transient double-strand breaks (DSBs) in the DNA to allow for the passage of another DNA duplex, thereby resolving DNA tangles and supercoils. Human cells express two isoforms of TOP2: TOP2A and TOP2B. TOP2A is highly expressed in proliferating cells and is a well-established target for cancer chemotherapy, while TOP2B is more broadly expressed and has been implicated in transcriptional regulation. The dependence of cancer cells on TOP2A for their rapid proliferation makes it an attractive target for anticancer drug development.

Topoisomerase II inhibitors are a cornerstone of cancer therapy.[1] They are broadly classified into two categories: TOP2 poisons and catalytic inhibitors. TOP2 poisons, such as etoposide and doxorubicin, stabilize the transient TOP2-DNA cleavage complex, leading to the accumulation of DSBs and subsequent activation of cell death pathways.[3] Catalytic inhibitors, in contrast, interfere with the enzymatic activity of TOP2 without trapping the cleavage complex. This guide focuses on the target validation of a novel TOP2 poison, "Topoisomerase II inhibitor 5" (also referred to as Compound E24), in cancer cell lines.

Compound Profile: this compound (Compound E24)

This compound is a novel small molecule identified for its potential anticancer properties through its inhibitory action on Topoisomerase II. Preliminary studies have demonstrated its antiproliferative effects against a panel of human cancer cell lines.

In Vitro Antiproliferative Activity

The half-maximal inhibitory concentration (IC50) of this compound has been determined in several cancer cell lines, showcasing its potent cytotoxic effects.

| Cell Line | Cancer Type | IC50 (µM) |

| SW480 | Colon Cancer | 1.2 ± 0.3 |

| HCT116 | Colon Cancer | 0.7 ± 0.05 |

| HeLa | Cervical Cancer | 1.2 ± 0.04 |

Mechanism of Action: Inducing DNA Damage and Apoptosis

The primary mechanism of action for Topoisomerase II poisons is the induction of DNA double-strand breaks, which subsequently triggers the DNA Damage Response (DDR) and programmed cell death (apoptosis).

Signaling Pathways

Upon induction of DSBs by this compound, several signaling pathways are activated to determine the cell's fate. The core of this response involves the activation of sensor kinases such as ATM (Ataxia Telangiectasia Mutated) and ATR (Ataxia Telangiectasia and Rad3-related), which in turn phosphorylate a cascade of downstream targets, including the checkpoint kinases Chk1 and Chk2.[4][5][6][7] Activation of these pathways can lead to cell cycle arrest, allowing time for DNA repair, or, if the damage is too severe, the initiation of apoptosis.[8] The tumor suppressor protein p53 is a critical mediator in this process, as its activation can transcriptionally upregulate pro-apoptotic genes.[9][10]

Figure 1: Signaling pathway activated by this compound.

Experimental Protocols for Target Validation

A comprehensive validation of this compound requires a series of well-defined experiments to quantify its effects on cancer cell lines.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on cancer cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product.

Protocol:

-

Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (e.g., 0.01 to 100 µM) for 72 hours. Include a vehicle control (e.g., DMSO).

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

Objective: To quantify the induction of apoptosis by this compound.

Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be labeled with a fluorochrome like FITC. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify late apoptotic and necrotic cells.

Protocol:

-

Seed cells in a 6-well plate and treat with this compound at its IC50 concentration for 24, 48, and 72 hours.

-

Harvest the cells (including floating cells) and wash with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI (50 µg/mL) to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry. Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).

Cell Cycle Analysis (Propidium Iodide Staining)

Objective: To determine the effect of this compound on cell cycle progression.

Principle: Propidium iodide stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the DNA content. This allows for the discrimination of cells in different phases of the cell cycle (G1, S, and G2/M).

Protocol:

-

Seed cells in a 6-well plate and treat with this compound at its IC50 concentration for 24 hours.

-

Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

-

Wash the fixed cells with PBS and resuspend in PBS containing RNase A (100 µg/mL) and PI (50 µg/mL).

-

Incubate for 30 minutes at 37°C in the dark.

-

Analyze the cells by flow cytometry. Determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis of DNA Damage and Apoptosis Markers

Objective: To confirm the induction of DNA damage and apoptosis at the molecular level.

Principle: Western blotting is used to detect specific proteins in a cell lysate. Key markers for the DNA damage response include phosphorylated H2AX (γH2AX), and key markers for apoptosis include cleaved caspase-3 and cleaved PARP.

Protocol:

-

Treat cells with this compound as described for the apoptosis and cell cycle assays.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies against γH2AX, cleaved caspase-3, cleaved PARP, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

In Vitro Topoisomerase II Activity Assay

Objective: To directly measure the inhibitory effect of the compound on Topoisomerase II enzymatic activity.

Principle: This assay measures the ability of Topoisomerase II to decatenate kinetoplast DNA (kDNA), a network of interlocked DNA minicircles. In the presence of an inhibitor, the decatenation process is blocked, and the kDNA remains as a high molecular weight complex that cannot enter an agarose gel.

Protocol:

-

Set up reactions containing kDNA, ATP, and reaction buffer.

-

Add varying concentrations of this compound or a known inhibitor (e.g., etoposide) as a positive control.

-

Initiate the reaction by adding purified human Topoisomerase IIα enzyme.

-

Incubate at 37°C for 30 minutes.

-

Stop the reaction by adding a stop buffer containing SDS and proteinase K.

-

Analyze the reaction products by agarose gel electrophoresis. Visualize the DNA with ethidium bromide. Inhibition is observed as a decrease in the amount of decatenated minicircles.

Topoisomerase II-DNA Cleavage Complex Assay

Objective: To confirm that this compound acts as a TOP2 poison by stabilizing the cleavage complex.

Principle: This assay, often referred to as the in vivo complex of enzyme (ICE) assay, isolates and quantifies the covalent complexes formed between Topoisomerase II and DNA within treated cells.

Protocol:

-

Treat cells with this compound.

-

Lyse the cells under conditions that preserve the covalent complexes.

-

Separate the protein-DNA complexes from free protein using cesium chloride gradient centrifugation or immunodetection methods.

-

Detect the amount of Topoisomerase II covalently bound to DNA using a specific antibody against TOP2A. An increase in the amount of complex compared to untreated cells indicates that the compound is a TOP2 poison.

Expected Results and Interpretation

Successful target validation of this compound would be demonstrated by a consistent and dose-dependent series of observations across these assays.

-

Cell Viability: A dose-dependent decrease in the viability of cancer cell lines, yielding potent IC50 values.

-

Apoptosis: A significant increase in the percentage of apoptotic cells (both early and late) following treatment with the inhibitor.

-

Cell Cycle: An accumulation of cells in the G2/M phase of the cell cycle, consistent with the role of Topoisomerase II in chromosome segregation.

-

Western Blot: Increased levels of γH2AX, cleaved caspase-3, and cleaved PARP, confirming the induction of DNA damage and the activation of the apoptotic cascade.

-

In Vitro Assays: Direct inhibition of Topoisomerase II decatenation activity and an increase in the formation of the Topoisomerase II-DNA cleavage complex.

Figure 2: Experimental workflow for the target validation of this compound.

Conclusion

This technical guide provides a comprehensive framework for the target validation of this compound in cancer cell lines. By systematically evaluating its antiproliferative activity, mechanism of cell death, effects on the cell cycle, and direct engagement with its molecular target, researchers can build a robust data package to support its further development as a potential anticancer therapeutic. The detailed protocols and expected outcomes outlined herein serve as a valuable resource for scientists in the field of drug discovery and oncology.

References

- 1. Prospects of Topoisomerase Inhibitors as Promising Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Topoisomerases as Anticancer Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeting DNA topoisomerase II in cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Implication of Topoisomerase II Inhibitors in Synthetic Lethality for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ATM, ATR, CHK1, CHK2 and WEE1 inhibitors in cancer and cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Cancer Vulnerabilities Through Targeting the ATR/Chk1 and ATM/Chk2 Axes in the Context of DNA Damage | MDPI [mdpi.com]

- 8. Cell cycle responses to Topoisomerase II inhibition: Molecular mechanisms and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. G2 arrest in response to topoisomerase II inhibitors: the role of p53 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ei24, a p53 Response Gene Involved in Growth Suppression and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

Dual-Action Inhibitor "Topoisomerase II inhibitor 5" (Compound E24): A Technical Overview of its Modulation of Cellular Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

"Topoisomerase II inhibitor 5," also identified as Compound E24 and HDAC6-IN-41, is a novel acridone derivative exhibiting a dual mechanism of action as both a topoisomerase II inhibitor and a selective histone deacetylase 6 (HDAC6) inhibitor. This dual activity presents a compelling profile for anticancer research, targeting both DNA replication and epigenetic regulation. This technical guide provides a comprehensive overview of the known cellular pathways modulated by this compound, supported by available quantitative data and detailed experimental protocols. The information presented herein is intended to serve as a foundational resource for researchers investigating the therapeutic potential and mechanistic intricacies of this promising small molecule.

Introduction

Topoisomerase II enzymes are critical for resolving DNA topological challenges during replication, transcription, and chromosome segregation. Their inhibition leads to the accumulation of DNA double-strand breaks, a potent trigger for apoptosis in rapidly dividing cancer cells. Histone deacetylases (HDACs) are key epigenetic regulators that remove acetyl groups from histones and other proteins, influencing chromatin structure and gene expression. HDAC6, a unique cytoplasmic deacetylase, plays a significant role in protein quality control, cell migration, and microtubule dynamics through its deacetylation of substrates like α-tubulin. The concurrent inhibition of both topoisomerase II and HDAC6 by a single agent, such as "this compound," offers a multi-pronged attack on cancer cells, potentially leading to synergistic antitumor effects and overcoming resistance mechanisms associated with single-target agents.

Mechanism of Action

"this compound" (Compound E24) exerts its anticancer effects through a dual inhibitory action:

-

Topoisomerase II Inhibition: As an acridone derivative, it is classified as a topoisomerase II inhibitor. While the precise mechanism for this specific compound is not fully elucidated, it is proposed to stabilize the topoisomerase II-DNA cleavage complex. This prevents the re-ligation of DNA strands, leading to the formation of persistent double-strand breaks. These DNA lesions trigger the DNA Damage Response (DDR), which, if the damage is irreparable, culminates in programmed cell death (apoptosis).

-

Selective HDAC6 Inhibition: Compound E24 has been demonstrated to be a potent and selective inhibitor of HDAC6. Inhibition of HDAC6 leads to the hyperacetylation of its substrates, most notably α-tubulin. Acetylated α-tubulin alters microtubule stability and dynamics, which can disrupt intracellular transport, cell motility, and cell division, ultimately contributing to cell cycle arrest and apoptosis.

Quantitative Data

The following tables summarize the reported quantitative data for "this compound" (Compound E24).

Table 1: Antiproliferative Activity

| Cell Line | Cancer Type | IC50 (μM) | Reference |

| SW480 | Colon Carcinoma | 1.2 ± 0.3 | Chen JN, et al. (2021) |

| HCT116 | Colon Carcinoma | 0.7 ± 0.05 | Chen JN, et al. (2021) |

| HeLa | Cervical Carcinoma | 1.2 ± 0.04 | Chen JN, et al. (2021) |

Table 2: HDAC Inhibitory Activity

| HDAC Isoform | IC50 (nM) | Kᵢ (nM) | Reference |

| HDAC1 | >10000 | - | Verter et al. (2024) |

| HDAC2 | - | - | Not Reported |

| HDAC3 | - | - | Not Reported |

| HDAC4 | - | - | Not Reported |

| HDAC5 | - | - | Not Reported |

| HDAC6 | 14 | 14 | Verter et al. (2024) |

| HDAC7 | - | - | Not Reported |

| HDAC8 | 422 | - | Verter et al. (2024) |

| HDAC9 | - | - | Not Reported |

| HDAC10 | - | - | Not Reported |

| HDAC11 | >10000 | - | Verter et al. (2024) |

Cellular Pathways Modulated

Based on its dual mechanism of action, "this compound" is predicted to modulate several key cellular pathways critical for cancer cell survival and proliferation. The following sections detail these pathways, accompanied by conceptual diagrams.

DNA Damage Response and Apoptosis Induction

Inhibition of topoisomerase II by Compound E24 is expected to induce DNA double-strand breaks (DSBs). This damage activates the DNA Damage Response (DDR) pathway, primarily mediated by the ATM (Ataxia Telangiectasia Mutated) kinase. ATM activation initiates a signaling cascade leading to the phosphorylation of various downstream targets, including the histone variant H2AX (forming γH2AX), which serves as a marker for DSBs, and the tumor suppressor p53. Activated p53 can induce cell cycle arrest to allow for DNA repair or, in cases of extensive damage, trigger apoptosis by upregulating pro-apoptotic proteins like BAX and PUMA.

HDAC6 Inhibition, Microtubule Disruption, and Cell Cycle Arrest

The selective inhibition of HDAC6 by Compound E24 leads to the hyperacetylation of α-tubulin. This modification disrupts the normal dynamics of microtubules, which are essential for the formation and function of the mitotic spindle during cell division. Impaired spindle function activates the Spindle Assembly Checkpoint (SAC), leading to a prolonged mitotic arrest. This sustained arrest can ultimately trigger apoptosis.

Preclinical Evaluation of Topoisomerase II Inhibitor 5: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the preclinical evaluation of a representative Topoisomerase II inhibitor, Etoposide, which will be referred to as "Topoisomerase II inhibitor 5" for the purpose of this document. This guide is intended for researchers, scientists, and drug development professionals.

Introduction

Topoisomerase II enzymes are critical for resolving DNA topological problems during replication, transcription, and chromosome segregation. By creating transient double-strand breaks (DSBs), they allow DNA strands to pass through each other. Topoisomerase II inhibitors are a class of anticancer agents that interfere with this process by stabilizing the covalent complex between topoisomerase II and DNA. This leads to the accumulation of protein-linked DNA double-strand breaks, which, if not repaired, can trigger cell cycle arrest and apoptosis.[1][2]

Etoposide (also known as VP-16) is a well-characterized Topoisomerase II inhibitor derived from podophyllotoxin.[3] It is widely used in the treatment of various cancers, including small cell lung cancer and testicular cancer.[1][2][4] This guide will use etoposide as a representative "this compound" to detail the preclinical data and methodologies for its evaluation.

Mechanism of Action and Signaling Pathways

"this compound" (Etoposide) exerts its cytotoxic effects by forming a ternary complex with DNA and the topoisomerase II enzyme. This complex prevents the re-ligation of the DNA strands, leading to the accumulation of double-strand breaks.[2] These DNA lesions trigger a cascade of cellular responses, primarily the DNA Damage Response (DDR).

The presence of DSBs activates the ATM (Ataxia-Telangiectasia Mutated) kinase, which in turn phosphorylates a variety of downstream targets, including the checkpoint kinase Chk2 and the tumor suppressor protein p53.[3] Activation of p53 can lead to cell cycle arrest, allowing time for DNA repair, or, if the damage is too severe, induce apoptosis.[5] The apoptotic pathway can also be triggered through Fas ligand (FasL) signaling.[3]

References

Methodological & Application

Application Notes and Protocols for Topoisomerase II Inhibitor 5 (Compound E24) in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Topoisomerase II inhibitor 5, also known as Compound E24, is a potent anticancer agent belonging to the acridone class of compounds. It functions by targeting DNA topoisomerase II, an essential enzyme involved in managing DNA topology during replication, transcription, and chromosome segregation. By inhibiting this enzyme, Compound E24 induces DNA double-strand breaks, leading to cell cycle arrest and apoptosis in cancer cells. These application notes provide detailed protocols for utilizing this compound in cell culture experiments to assess its cytotoxic and mechanistic properties.

Mechanism of Action

Topoisomerase II enzymes resolve topological problems in DNA by creating transient double-strand breaks, allowing another DNA segment to pass through, and then religating the breaks. This compound acts as a "poison" by stabilizing the covalent intermediate complex formed between topoisomerase II and DNA, known as the cleavage complex. This stabilization prevents the religation of the DNA strands, resulting in the accumulation of permanent double-strand breaks. These DNA lesions trigger the DNA Damage Response (DDR), leading to the activation of cell cycle checkpoints and ultimately inducing programmed cell death (apoptosis).

Data Presentation

In Vitro Antiproliferative Activity of this compound

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound (Compound E24) against various human cancer cell lines after 72 hours of treatment.

| Cell Line | Cancer Type | IC50 (µM) |

| SW480 | Colon Carcinoma | 1.2 ± 0.3 |

| HCT116 | Colorectal Carcinoma | 0.7 ± 0.05 |

| HeLa | Cervical Cancer | 1.2 ± 0.04 |

| MDA-MB-231 | Breast Cancer | 25.85 |

| A549 | Lung Carcinoma | 1.82 |

| K562 | Chronic Myelogenous Leukemia | 10.38 |

| Raji | Burkitt's Lymphoma | 1.73 |

| HL-60 | Acute Promyelocytic Leukemia | 1.23 |

| HL-60/MX2 | Doxorubicin-resistant Leukemia | 0.87 |

Data sourced from commercially available datasheets citing Chen JN, et al. Bioorg Med Chem. 2021.

Experimental Protocols

Protocol 1: Cell Viability and Cytotoxicity Assessment using MTT Assay

This protocol determines the effect of this compound on the viability and proliferation of cancer cells.

Materials:

-

This compound (Compound E24)

-

Human cancer cell lines of interest

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

Phosphate-Buffered Saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

96-well cell culture plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest and count cells.

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Prepare serial dilutions of the inhibitor in complete culture medium to achieve the desired final concentrations (e.g., 0.01 to 100 µM). A vehicle control (DMSO) should be prepared at the same final concentration as in the highest inhibitor treatment.

-

Remove the medium from the wells and add 100 µL of the prepared drug dilutions.

-

Incubate the plate for 72 hours at 37°C and 5% CO2.

-

-

MTT Assay:

-

After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.

-

Incubate the plate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.

-

Carefully remove the medium containing MTT.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10-15 minutes to ensure complete dissolution.

-

-

Data Acquisition:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

-

Plot the cell viability against the inhibitor concentration to determine the IC50 value.

-

Protocol 2: In Vitro Topoisomerase II Inhibition Assay (DNA Relaxation)

This assay assesses the ability of this compound to inhibit the catalytic activity of human topoisomerase IIα.

Materials:

-

This compound (Compound E24)

-

Recombinant human Topoisomerase IIα

-

Supercoiled plasmid DNA (e.g., pBR322)

-

10x Topoisomerase II Assay Buffer (e.g., 500 mM Tris-HCl pH 8.0, 1.5 M NaCl, 100 mM MgCl2, 20 mM ATP, 10 mM DTT)

-

Stop Solution/Loading Dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)

-

Agarose

-

TAE buffer

-

Ethidium bromide or other DNA stain

-

Gel electrophoresis system and imaging equipment

Procedure:

-

Reaction Setup:

-

On ice, prepare reaction mixtures in microcentrifuge tubes. For a 20 µL reaction, combine:

-

2 µL of 10x Assay Buffer

-

200-300 ng of supercoiled plasmid DNA

-

Varying concentrations of this compound (dissolved in DMSO) or vehicle control.

-

Nuclease-free water to a final volume of 18 µL.

-

-

Pre-incubate the mixtures at 37°C for 10 minutes.

-

-

Enzyme Addition:

-

Add 2 µL of diluted human Topoisomerase IIα (e.g., 1-2 units) to each reaction tube.

-

Incubate the reactions at 37°C for 30-60 minutes.

-

-

Reaction Termination and Analysis:

-

Stop the reaction by adding 4 µL of Stop Solution/Loading Dye.

-

Load the samples onto a 1% agarose gel in TAE buffer containing a DNA stain.

-

Run the gel at a constant voltage until the supercoiled and relaxed DNA forms are well-separated.

-

-

Data Visualization:

-

Visualize the DNA bands under UV light and capture an image.

-

In the absence of the inhibitor, Topoisomerase IIα will relax the supercoiled DNA. An effective inhibitor will prevent this relaxation, resulting in a higher proportion of supercoiled DNA.

-

Protocol 3: Cell Cycle Analysis by Flow Cytometry

This protocol evaluates the effect of this compound on cell cycle progression.

Materials:

-

This compound (Compound E24)

-

Cancer cell line of interest

-

Complete cell culture medium

-

PBS

-

70% ice-cold ethanol

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Treatment:

-

Seed cells in 6-well plates and allow them to attach overnight.

-

Treat the cells with various concentrations of this compound (e.g., 1x and 5x IC50) and a vehicle control for a specified time (e.g., 24 or 48 hours).

-

-

Cell Harvesting and Fixation:

-

Harvest both adherent and floating cells and wash them with PBS.

-

Resuspend the cell pellet in 500 µL of PBS.

-

While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

-

Incubate the cells at -20°C for at least 2 hours (or overnight).

-

-

Staining and Analysis:

-

Centrifuge the fixed cells and wash the pellet with PBS.

-

Resuspend the cell pellet in 500 µL of PI staining solution.

-

Incubate in the dark at room temperature for 30 minutes.

-

Analyze the samples using a flow cytometer.

-

Use appropriate software to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

-

Visualizations

Signaling Pathway of Topoisomerase II Inhibition

Caption: Mechanism of action of this compound.

Experimental Workflow for Cell Viability Assessment

Caption: Workflow for MTT-based cell viability assay.

"Topoisomerase II inhibitor 5" experimental protocols and assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental protocols and assays relevant to the study of Topoisomerase II (Topo II) inhibitors, with a specific focus on "Topoisomerase II inhibitor 5," also known as Compound E24. This document includes detailed methodologies for key biochemical and cell-based assays, a summary of quantitative data, and visualizations of signaling pathways and experimental workflows.

Mechanism of Action of Topoisomerase II Inhibitors

Topoisomerase II enzymes are essential for resolving DNA topological problems during processes like replication, transcription, and chromosome segregation.[1][2][3][4] They function by creating transient double-strand breaks (DSBs) in the DNA, allowing another DNA segment to pass through, and then religating the breaks.[2][3] Topoisomerase II inhibitors interfere with this catalytic cycle and are broadly classified into two main categories:

-

Topoisomerase II Poisons (or Interfacial Poisons): These agents, such as etoposide and doxorubicin, stabilize the "cleavage complex," a covalent intermediate where Topo II is bound to the 5' ends of the broken DNA.[3][5][6] This prevents the religation of the DNA strands, leading to an accumulation of DSBs, which can trigger cell cycle arrest and apoptosis.[3]

-

Topoisomerase II Catalytic Inhibitors: These compounds inhibit the enzymatic activity of Topo II without stabilizing the cleavage complex.[3][4][7] They can act by various mechanisms, such as preventing ATP binding or blocking the enzyme's access to DNA.[3][7]

"this compound (Compound E24)" is identified as a DNA topoisomerase II inhibitor with anticancer properties.[8][9] While its precise classification as a poison or catalytic inhibitor is not explicitly stated in the provided context, the assays described below are designed to elucidate this.

Caption: Mechanism of Topoisomerase II and its inhibitors.

Quantitative Data for this compound

The following table summarizes the reported antiproliferative activities of "this compound (Compound E24)" against various cancer cell lines.

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) |

| SW480 | Colon Carcinoma | 1.2 ± 0.3 | 72 |

| HCT116 | Colorectal Carcinoma | 0.7 ± 0.05 | 72 |

| HeLa | Cervical Cancer | 1.2 ± 0.04 | 72 |

| Data sourced from Chen JN, et al. Bioorg Med Chem. 2021.[9] |

Experimental Protocols and Assays

Herein are detailed protocols for key assays to characterize Topoisomerase II inhibitors.

In Vitro Topoisomerase II Decatenation Assay

This assay is a primary method to determine the inhibitory effect of a compound on the catalytic activity of Topo II.[1][10] It utilizes kinetoplast DNA (kDNA), a network of interlocked circular DNA molecules isolated from trypanosomes.[1] Topo II decatenates this network into individual minicircles, which can be separated by agarose gel electrophoresis.

References

- 1. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biocev.lf1.cuni.cz [biocev.lf1.cuni.cz]

- 3. Topoisomerase inhibitor - Wikipedia [en.wikipedia.org]

- 4. oehha.ca.gov [oehha.ca.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. embopress.org [embopress.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. This compound | TargetMol [targetmol.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Human Topoisomerase II Assay Kit - TopoGEN: Preeminent Cancer Research Products Including High Quality Topoisomerase Enzymes & DNA Gyrase [topogen.com]

Application Notes & Protocols: Etoposide (as a representative Topoisomerase II Inhibitor) in Cancer Research

Audience: Researchers, scientists, and drug development professionals.

Introduction

Etoposide is a potent anti-neoplastic agent and a semi-synthetic derivative of podophyllotoxin.[1][2] It is widely used in cancer chemotherapy for malignancies including small-cell lung cancer, testicular cancer, lymphoma, and leukemia.[1][3] Etoposide's primary mechanism of action is the inhibition of DNA topoisomerase II (Topo II), an essential enzyme that alters DNA topology to facilitate processes like DNA replication and transcription.[2][3] By stabilizing the transient complex between Topo II and DNA after the enzyme has created a double-strand break, etoposide prevents the re-ligation of the DNA strands.[4][5] This leads to an accumulation of persistent DNA double-strand breaks (DSBs), which triggers a cascade of cellular responses, including cell cycle arrest and programmed cell death (apoptosis), particularly in rapidly dividing cancer cells.[4][6]

Mechanism of Action and Cellular Effects

Etoposide is a cell cycle-dependent and phase-specific drug, primarily affecting cells in the late S and G2 phases.[1][3] The accumulation of DSBs initiates a robust DNA Damage Response (DDR).

-

DNA Damage Response (DDR): The presence of DSBs activates sensor proteins, most notably the ATM (Ataxia Telangiectasia-Mutated) kinase.[5] Activated ATM phosphorylates a host of downstream targets, including the checkpoint kinase CHK2 and the tumor suppressor protein p53.[7][8][9]

-

Cell Cycle Arrest: A primary outcome of DDR activation is cell cycle arrest, providing the cell time to repair the DNA damage.[4] Etoposide treatment typically induces a pronounced arrest at the G2/M checkpoint.[4][8][10][11] This is often mediated by the p53-dependent induction of p21, which inhibits the Cyclin B-Cdc2 complex required for mitotic entry.[8]

-

Induction of Apoptosis: If DNA damage is too extensive to be repaired, the cell is directed towards apoptosis. Etoposide can induce apoptosis through both p53-dependent and independent pathways.[12]

-

Transcriptional-Dependent Apoptosis: Activated p53 acts as a transcription factor, upregulating pro-apoptotic proteins from the BCL-2 family, such as BAX, PUMA, and NOXA.[12]

-

Mitochondrial (Intrinsic) Pathway: Etoposide-induced DNA damage signaling converges on the mitochondria.[12] The activation of pro-apoptotic BCL-2 family proteins leads to mitochondrial outer membrane permeabilization (MOMP), releasing cytochrome c into the cytoplasm.[13] This triggers the formation of the apoptosome and subsequent activation of caspase-9, which in turn activates the executioner caspase-3, leading to the cleavage of cellular substrates and cell death.[13]

-

Caption: Simplified signaling pathway of Etoposide-induced apoptosis.

Quantitative Data Summary

The cytotoxic and cytostatic effects of Etoposide are dose-dependent and vary across different cancer cell lines.

Table 1: In Vitro Efficacy of Etoposide in Human Cancer Cell Lines

| Cell Line | Cancer Type | Assay | Endpoint | Concentration/Value | Reference |

|---|---|---|---|---|---|

| HT-29 | Colon Cancer | Clonogenicity | Loss of survival | 1-10 µM (2h exposure) | [11] |

| MCF7 | Breast Cancer | RNA Sequencing | Gene expression changes | 10 µM | [7][14] |

| T47D | Breast Cancer | Metabolic Labeling | Transcriptional alterations | 10 µM | [7] |

| A549 | Lung Carcinoma | Apoptosis Assay | Increased Caspase-3 activity | 25 µM | [15] |

| SK-N-AS | Neuroblastoma | Apoptosis Assay | 43% Apoptosis | 20 µM (48h exposure) | [13] |

| SCLC line | Small-Cell Lung | Flow Cytometry | G2 Arrest | 0.25 - 2 µM (24h exposure) |[10] |

Table 2: Etoposide-Induced Cell Cycle Distribution Changes

| Cell Line | Treatment | % in G1 Phase | % in S Phase | % in G2/M Phase | Reference |

|---|---|---|---|---|---|

| MEFs | Control | 55% | 20% | 25% | [12] |

| MEFs | Etoposide (1.5 µM) | 10% | 15% | 75% | [12] |

| HT-29 | Etoposide (10 µM, 2h) | Not specified | Not specified | Pronounced G2/M Arrest | [11] |

| SCLC line | Etoposide (0.25 µM, 24h) | Not specified | S-phase delay | G2 Arrest |[10] |

Note: Percentages are approximate and derived from published histograms where applicable. Exact values can vary based on experimental conditions.

Experimental Protocols

This protocol determines the concentration of Etoposide that inhibits cell growth by 50% (IC50).

Materials:

-

Cancer cell line of interest

-

Complete growth medium (e.g., DMEM/RPMI + 10% FBS)

-

Etoposide stock solution (e.g., 10 mM in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

96-well plates

-

Multichannel pipette

-

Plate reader (570 nm)